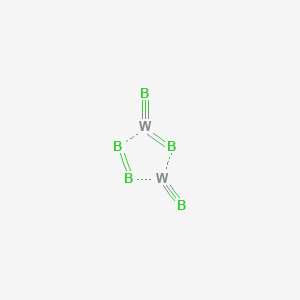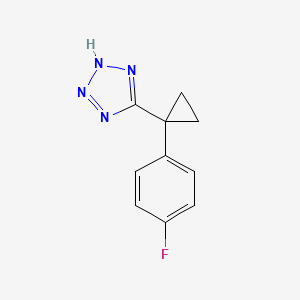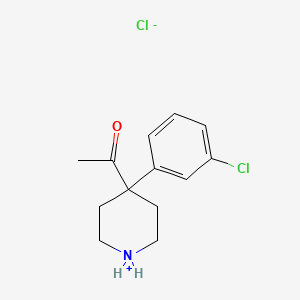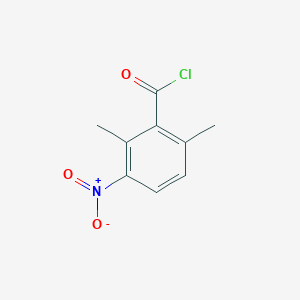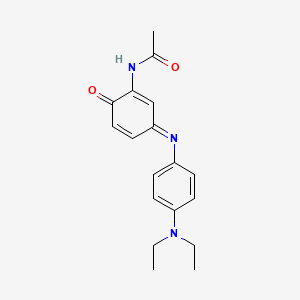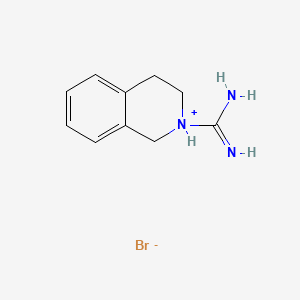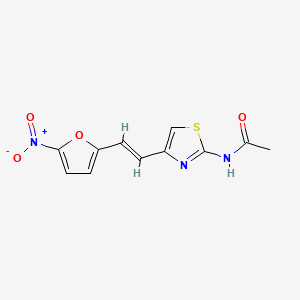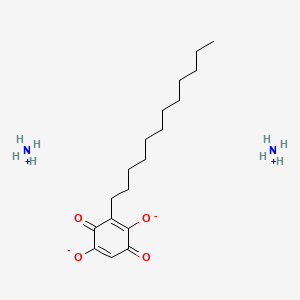
3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt is a chemical compound with the molecular formula C18H34N2O4 and a molecular weight of 342.474 g/mol. This compound is characterized by its unique structure, which includes a dodecyl chain attached to a benzoquinone core, and is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt typically involves the reaction of 2,5-dihydroxy-1,4-benzoquinone with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt undergoes various chemical reactions, including:
Oxidation: The benzoquinone core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The dodecyl chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the dodecyl chain under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials, such as conductive polymers and battery components.
Wirkmechanismus
The mechanism of action of 3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt involves its ability to undergo redox reactions. The benzoquinone core can accept and donate electrons, making it an effective redox mediator. This property is particularly useful in applications such as batteries and conductive materials. Additionally, the compound’s ability to interact with biological molecules through redox reactions underlies its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone potassium salt: Similar structure but with potassium ions instead of ammonium ions.
2,5-Dihydroxy-1,4-benzoquinone disodium salt: Similar structure but with sodium ions instead of ammonium ions.
Poly(2,5-dihydroxy-1,4-benzoquinone-3,6-methylene): A polymeric form with similar redox properties
Uniqueness
3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt is unique due to the presence of the dodecyl chain, which imparts hydrophobic properties and enhances its solubility in organic solvents. This makes it particularly useful in applications where solubility and hydrophobic interactions are important.
Eigenschaften
CAS-Nummer |
5972-79-2 |
|---|---|
Molekularformel |
C18H34N2O4 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
diazanium;2-dodecyl-3,6-dioxocyclohexa-1,4-diene-1,4-diolate |
InChI |
InChI=1S/C18H28O4.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(21)15(19)13-16(20)18(14)22;;/h13,19,22H,2-12H2,1H3;2*1H3 |
InChI-Schlüssel |
JGKBGTUBKXFEBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)[O-])[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


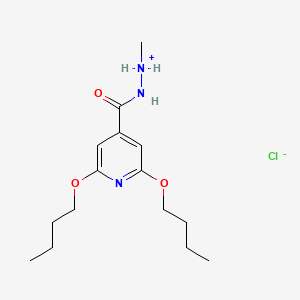
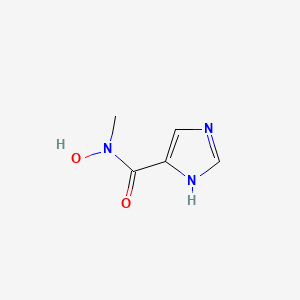
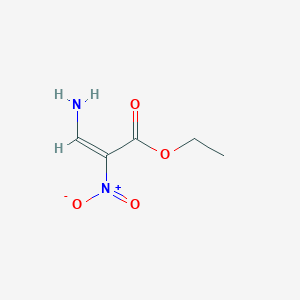
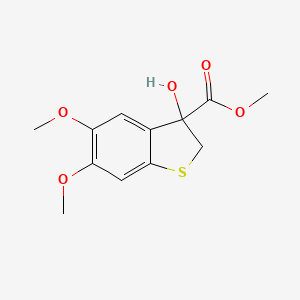
![2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)]](/img/structure/B13752531.png)
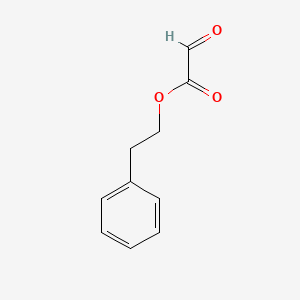
![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13752557.png)
